1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene
Description
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 2), and a 4-methoxybenzyl group (position 4). The 4-methoxybenzyl moiety introduces electron-donating properties via the methoxy group, while the bromine and fluorine atoms contribute steric bulk and electronic effects.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[(4-methoxyphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAVQGYJWCBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like diethyl ether and reagents such as N-Bromosuccinimide .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.
Common reagents used in these reactions include palladium catalysts, N-Bromosuccinimide, and sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The electronic and steric profiles of analogous compounds are highly sensitive to substituent modifications. Key comparisons include:
Table 1: Structural and Electronic Comparisons
- Electronic Effects : The 4-methoxybenzyl group in the target compound donates electrons via resonance, whereas trifluoromethoxy (in ) withdraws electrons, drastically altering reactivity in cross-coupling reactions .
- Conjugation : Ethynyl-linked analogs () exhibit extended π-conjugation, making them suitable for optoelectronic materials .
Biological Activity
1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antibacterial and antifungal activities, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C15H14BrF. The presence of bromine and fluorine atoms on the benzene ring significantly influences its reactivity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In particular, it has shown effectiveness against various Gram-positive and Gram-negative bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound has been tested against several bacterial species, with MIC values indicating its potency. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against common fungal pathogens, showing varying degrees of effectiveness.
- Inhibition Zones : In laboratory studies, the compound produced inhibition zones ranging from 18 mm to 24 mm against different fungal strains, indicating its potential as an antifungal agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The halogen atoms in the structure may enhance its lipophilicity, facilitating membrane penetration and disrupting cellular processes.
Case Studies
Several research studies have investigated the biological effects of this compound:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The researchers noted that modifications in the substituents on the benzene ring could enhance antibacterial activity .
- Fungal Inhibition Research : Another study focused on evaluating the antifungal properties of various derivatives of halogenated benzene compounds, including this compound. The results indicated that structural variations significantly influenced antifungal potency .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with similar halogenated compounds is essential.
| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Structure | High (MIC: 0.0039 - 0.025 mg/mL) | Moderate (Inhibition zones: 18 mm - 24 mm) |
| 1-Bromo-2-fluoro-4-methylbenzene | - | Moderate | Low |
| 1-Fluoro-2-bromo-4-methoxybenzene | - | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
